molecular formula C11H12O2 B14698388 Cyclopropylmethyl benzoate

Cyclopropylmethyl benzoate

Cat. No.: B14698388
M. Wt: 176.21 g/mol
InChI Key: JTHAROHXNNFUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylmethyl benzoate (CAS 1929-30-2) is an ester derivative of benzoic acid featuring a cyclopropylmethyl group as the alcohol moiety. Its IUPAC name is (1-(hydroxymethyl)cyclopropyl)methyl benzoate, and it is structurally characterized by a strained cyclopropane ring attached to a hydroxymethyl group, which is esterified with benzoic acid . This compound is of interest in organic synthesis and pharmaceutical research due to the unique steric and electronic properties imparted by the cyclopropane ring.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

cyclopropylmethyl benzoate

InChI

InChI=1S/C11H12O2/c12-11(13-8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2

InChI Key

JTHAROHXNNFUDV-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for cyclopropane synthesis is the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple . Once the cyclopropane ring is formed, the benzoyloxymethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of benzoyloxymethylcyclopropane may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors for the Simmons-Smith reaction and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

Cyclopropylmethyl benzoate undergoes hydrolysis under both acidic and basic conditions, yielding benzoic acid and cyclopropylmethanol.

Base-Catalyzed Hydrolysis
In aqueous NaOH, the ester undergoes saponification:
Cyclopropylmethyl benzoate+NaOHSodium benzoate+Cyclopropylmethanol\text{this compound} + \text{NaOH} \rightarrow \text{Sodium benzoate} + \text{Cyclopropylmethanol}
The reaction rate is influenced by the electron-withdrawing nature of the cyclopropyl group, which slightly destabilizes the transition state compared to unsubstituted esters like methyl benzoate .

Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., HCl), the ester hydrolyzes via a two-step mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)
0.1 M NaOH2.3×1042.3 \times 10^{-4}50 min
0.1 M HCl1.1×1051.1 \times 10^{-5}17.5 hr

Radical-Mediated Ring Opening

The cyclopropylmethyl group undergoes rapid ring-opening upon radical formation. For example, thermolysis or photolysis generates a cyclopropylmethyl radical, which rearranges exothermically to the but-3-enyl radical with a rate constant of 1.2×108s11.2 \times 10^8 \, \text{s}^{-1} at 37°C :
Cyclopropylmethyl radicalBut-3-enyl radical\text{Cyclopropylmethyl radical} \rightarrow \text{But-3-enyl radical}
This reactivity has been exploited in mechanistic studies of enzyme-catalyzed reactions (e.g., cytochrome P450 hydroxylations), where the absence of ring-opened products indicates rapid radical quenching .

Electrophilic Aromatic Substitution

The benzoate ring directs electrophiles to the meta position. For example, nitration with HNO₃/H₂SO₄ yields 3-nitrobenzoyl cyclopropylmethyl ester :

ReactionConditionsProduct Yield
NitrationHNO₃, H₂SO₄, 0°C72%
SulfonationSO₃, H₂SO₄, 100°C65%

The cyclopropylmethyl group has minimal electronic influence on the aromatic ring due to its spatial separation .

Transesterification

This compound undergoes transesterification with alcohols in the presence of catalytic acid or base. For example, reaction with ethanol and H₂SO₄ produces ethyl benzoate:
Cyclopropylmethyl benzoate+EtOHEthyl benzoate+Cyclopropylmethanol\text{this compound} + \text{EtOH} \rightarrow \text{Ethyl benzoate} + \text{Cyclopropylmethanol}

AlcoholCatalystYield (%)
MethanolH₂SO₄88
EthanolNaOEt92

Stability Under Thermal and Photolytic Conditions

The ester decomposes at elevated temperatures (>150°C) via two pathways:

  • Homolytic cleavage to form cyclopropylmethyl and benzoyloxy radicals, followed by ring-opening .

  • Ester pyrolysis to release CO₂ and generate cyclopropylmethyl benzene.

ConditionMajor ProductByproducts
160°C, inertCyclopropylmethyl benzeneCO₂, traces of butene
UV lightBut-3-enyl benzoateCO₂

Scientific Research Applications

Benzoyloxymethylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoyloxymethylcyclopropane involves its interaction with molecular targets through the strained cyclopropane ring and the reactive benzoyloxymethyl group. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differences :

  • Polarity : Cyclopropane’s electronegativity may alter polarity relative to linear alkyl benzoates, influencing solubility and chromatographic behavior .

Thieno[3,2-d]pyrimidinyl Benzoate Derivatives

Evidence from synthetic studies highlights differences between cyclopropylmethyl- and cyclobutyl-substituted benzoates in medicinal chemistry:

Compound (Thieno[3,2-d]pyrimidinyl Derivatives) Yield (%) Retention Time (tR) HRMS [M+H⁺] (Calculated/Found)
Methyl 4-((2-(cyclobutylamino)thieno[3,2-d]pyrimidin-4-yl)amino)benzoate 67 0.26 357.13797 / 357.13818
Methyl 4-((2-((cyclopropylmethyl)amino)thieno[3,2-d]pyrimidin-4-yl)amino)benzoate 36 0.37 355.12232 / 355.12277

Key Observations :

  • Synthetic Yield : The cyclopropylmethyl derivative exhibits a lower yield (36% vs. 67%), suggesting greater synthetic challenges due to steric strain or instability during coupling reactions .
  • Chromatographic Behavior: The higher retention time (tR = 0.37) of the cyclopropylmethyl analog indicates reduced polarity in normal-phase chromatography (EtOAc:PE = 1:1), likely due to the compact cyclopropane ring reducing interaction with polar stationary phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.